NRT-870-59 -

NRT-870-59

Catalog Number: EVT-1535304
CAS Number:
Molecular Formula: C14H10N2O2S
Molecular Weight: 270.306
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NRT-870-59 is a the first potent and selective small molecule inhibitor for PTP4A3 versus PTP4A2, not inhibiting CDC25B at concentrations less than 1μM.
Source and Classification

NRT-870-59 was developed as part of ongoing research into inhibitors targeting protein tyrosine phosphatases, particularly those involved in cancer progression. It is classified under thienopyridinediones, which are derivatives known for their potential anti-cancer properties due to their ability to inhibit specific phosphatases that regulate cell signaling pathways associated with tumor growth and survival .

Synthesis Analysis

The synthesis of NRT-870-59 involves several organic reactions aimed at constructing its thienopyridinedione core. The process typically includes:

  1. Formation of the Thienopyridinedione Core: This step involves cyclization reactions that yield the foundational structure.
  2. Functionalization: Subsequent modifications introduce specific substituents that enhance the compound's biological activity.
  3. Purification: Techniques such as chromatography are employed to isolate the desired product from reaction mixtures, ensuring high purity and yield.

Technical details regarding the synthesis include the use of specific reagents and conditions optimized for each reaction step, which are critical for achieving the desired molecular structure .

Molecular Structure Analysis

The molecular structure of NRT-870-59 features a thienopyridinedione framework characterized by a unique arrangement of carbon, nitrogen, and sulfur atoms.

Structural Data

  • Molecular Formula: The exact molecular formula is not specified in the available literature but is consistent with other compounds in its class.
  • Key Functional Groups: The presence of functional groups such as imino and morpholinoethoxy moieties contributes to its inhibitory activity against protein tyrosine phosphatase 4A3.

This structural configuration allows NRT-870-59 to interact effectively with its target enzyme, influencing its catalytic activity .

Chemical Reactions Analysis

NRT-870-59 participates in various chemical reactions primarily related to its mechanism of action as an inhibitor. The compound exhibits reversible inhibition kinetics against protein tyrosine phosphatase 4A3, which can be characterized through enzymatic assays.

Reaction Details

  1. Inhibition Assays: These assays measure the compound's ability to inhibit phosphatase activity by assessing changes in substrate conversion rates.
  2. Kinetic Studies: Detailed kinetic characterization helps determine the compound's affinity (IC50 values) for its target, providing insights into its potency and efficacy .
Mechanism of Action

The mechanism by which NRT-870-59 exerts its effects involves competitive inhibition of protein tyrosine phosphatase 4A3.

Process Description

  1. Binding: NRT-870-59 binds to the active site of protein tyrosine phosphatase 4A3, preventing substrate access.
  2. Enzymatic Activity Modulation: By inhibiting this enzyme, NRT-870-59 disrupts downstream signaling pathways that promote cancer cell proliferation and survival.

Data from studies indicate that inhibition requires the expression of PTP4A3 within cells, highlighting the specificity of NRT-870-59's action .

Physical and Chemical Properties Analysis

NRT-870-59 exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility characteristics may vary based on solvent polarity; detailed solubility data would be essential for formulation purposes.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its potential therapeutic applications.
  • Reactivity: The compound's reactivity profile should be characterized, particularly concerning interactions with biological macromolecules.

Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .

Applications

NRT-870-59 has significant potential applications in scientific research, particularly in cancer biology:

  1. Cancer Therapeutics: Its ability to inhibit protein tyrosine phosphatase 4A3 positions it as a lead candidate for developing new cancer treatments targeting aberrant signaling pathways.
  2. Research Tool: As a reversible inhibitor, it serves as a valuable tool for studying the role of protein tyrosine phosphatases in cellular signaling and cancer progression.

Ongoing studies aim to further elucidate its efficacy and safety profile in preclinical models .

Introduction to PTP4A3 as a Therapeutic Target in Oncology

Protein tyrosine phosphatases (PTPs) like PTP4A3 have emerged as critical regulators of oncogenic signaling. Unlike tumor suppressors (e.g., PTEN), PTP4A3 is overexpressed in diverse cancers and drives metastatic progression. Its validation as a target stems from genetic, biochemical, and pharmacological studies demonstrating essential roles in cell migration, survival, and therapy resistance [1] [2].

Role of PTP4A3 in Cancer Pathogenesis and Metastasis

PTP4A3 functions as a prometastatic phosphatase through multiple mechanisms:

  • Prognostic biomarker: High PTP4A3 mRNA levels correlate with reduced overall survival in early/late-stage high-grade serous ovarian cancer (OvCa). Patients with elevated expression exhibit significantly worse outcomes [1].
  • Driver of drug resistance: PTP4A3 expression is 5–20-fold higher in drug-resistant OvCa cell lines (e.g., carboplatin-resistant COV362-47R) compared to nonmalignant cells. CRISPR/Cas9 depletion reverses chemoresistance [1].
  • Motility and dissemination: PTP4A3 controls cytoskeletal dynamics and integrin signaling. Inhibition via JMS-053 (parent compound of NRT-870-59) or genetic knockdown blocks OvCa cell migration and in vivo dissemination [1].

Table 1: PTP4A3 Expression and Clinical Impact Across Cancers

Cancer TypeExpression Level vs. NormalCorrelation with SurvivalFunctional Consequences
Ovarian (HGSOC)5–20-fold ↑ in resistant linesReduced OS (early/late stage)Migration ↑, Chemoresistance ↑
Breast CancerNot reported in resultsNot reported in resultsSpheroid growth inhibition
ColorectalNot reported in resultsNot reported in resultsInvasion ↑, Metastasis ↑

Oncogenic Signaling Pathways Regulated by PTP4A3

PTP4A3 intersects with key cancer-associated pathways:

  • IL-6/STAT3 axis: PTP4A3 modulates STAT3 phosphorylation. NRT-870-59 phenocopies STAT3 pathway inhibitors (e.g., 864,669) in suppressing downstream effector expression. Gene profiling after PTP4A3 inhibition shows overlap with IL-6/STAT3 pathway disruption [1] [2].
  • MAPK signaling: Although not explicitly detailed in the search results, PTP4A3’s phosphatase activity likely regulates RAS/MAPK nodes based on its role in integrin and growth factor receptor signaling [1].
  • Cytokine networks: PTP4A3 inhibition downregulates IL-6 production, reducing paracrine activation of survival pathways in tumor and stromal cells [1].

Table 2: Key Pathways Modulated by PTP4A3 in Cancer

PathwayRegulatory MechanismFunctional OutcomeExperimental Evidence
IL-6/STAT3STAT3 dephosphorylation modulationTumor survival ↑, Inflammation ↑Gene profiling after JMS-053/NRT-870-59 [2]
Cell MotilityRho GTPase/Integrin signalingMigration ↑, Invasion ↑CRISPR depletion blocks migration [1]
ChemoresistanceDrug efflux/ survival pathway activationReduced chemo-sensitivity↑ in carboplatin-resistant lines [1]

Challenges in Targeting PTPs: Structural Conservation and Allosteric Inhibition Strategies

Targeting PTPs faces two key hurdles:

  • Catalytic site conservation: The active site of PTPs (e.g., PTP1B, SHP2) is highly conserved, complicating selective inhibitor design. Early catalytic inhibitors showed poor specificity and bioavailability [2].
  • Allosteric inhibition advantages: Allosteric compounds exploit unique structural pockets outside the catalytic domain:
  • JMS-053/NRT-870-59 chemotype: These thienopyridinediones bind a cryptic allosteric site in PTP4A3, inducing conformational changes that suppress phosphatase activity without reactive oxygen species (ROS) generation. Mass spectrometry confirms no oxidation of catalytic Cys104 [2].
  • Specificity of NRT-870-59: Unlike JMS-053, NRT-870-59 exhibits enhanced selectivity for PTP4A3 over mutant PTP4A3 (A111S) and other phosphatases (e.g., CDC25B). This is attributed to its 5-methyl modification, optimizing fit within the allosteric pocket [2].

Properties

Product Name

NRT-870-59

IUPAC Name

7-Imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione

Molecular Formula

C14H10N2O2S

Molecular Weight

270.306

InChI

InChI=1S/C14H10N2O2S/c1-16-13(17)9-7-10(8-5-3-2-4-6-8)19-12(9)11(15)14(16)18/h2-7,15H,1H3

InChI Key

IGPZTAJCUQIMOK-UHFFFAOYSA-N

SMILES

O=C1C(C=C(C2=CC=CC=C2)S3)=C3C(C(N1C)=O)=N

Solubility

Soluble in DMSO

Synonyms

NRT-870-59

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.